4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate
Description
4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate (CAS 1325-44-6), also known as Acid Green 16 or ERIO GREEN B, is a sodium salt with the molecular formula C₃₁H₃₃N₂NaO₆S₂ . It belongs to the triarylmethane dye class, characterized by a naphthalene-2,7-disulfonate backbone conjugated with diethylamino and diethyliminio substituents. The extended π-electron system and sulfonate groups confer high water solubility, making it suitable for applications in textiles, biological staining, and industrial colorants .
Key structural features include:
Properties
CAS No. |
16109-97-0 |
|---|---|
Molecular Formula |
C31H33N2O6S2- |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C31H34N2O6S2/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39)/p-1 |
InChI Key |
FBOFCSLSBCNGMH-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the diethylamino phenyl and diethyliminio cyclohexa-2,5-dien-1-ylidene intermediates. These intermediates are then reacted with naphthalene-2,7-disulfonate under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a dye or indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining and labeling techniques to visualize biological samples under a microscope.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Fast Green FCF (Disodium 2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate)
Methyl Green (4-[[4-(Dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N-dimethylanilinium chloride-zinc complex)
Brilliant Green ([4-[[4-(Diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium hydrogen sulfate)
- Core Structure : Cyclohexadienylidene with a single sulfonate group.
- Key Differences : Lower sulfonation degree reduces water solubility but increases lipid membrane permeability, making it effective in antiseptic formulations .
- Absorbance : λₘₐₓ ≈ 625 nm, slightly blue-shifted compared to Acid Green 16 .
Physicochemical Properties
Textile Dyeing
- Acid Green 16 : Superior wash-fastness due to sulfonate groups binding cellulose .
- Acid Violet 17 (sodium 3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]iminio]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-anilino]methyl]benzenesulfonate): Higher molecular weight improves silk and wool affinity but reduces brightness .
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